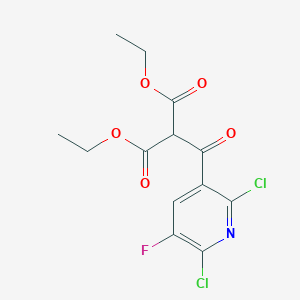
Diethyl (2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate: is a chemical compound with the molecular formula C10H8Cl2FNO3 . It is a white to light yellow or light orange powder or crystal. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate typically involves the reaction of ethyl potassium malonate with 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet demand .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate
- Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate
- 2,6-Dichloro-5-fluoronicotinoyl acetic acid ethyl ester
Uniqueness: Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
96568-03-5 |
|---|---|
Molekularformel |
C13H12Cl2FNO5 |
Molekulargewicht |
352.14 g/mol |
IUPAC-Name |
diethyl 2-(2,6-dichloro-5-fluoropyridine-3-carbonyl)propanedioate |
InChI |
InChI=1S/C13H12Cl2FNO5/c1-3-21-12(19)8(13(20)22-4-2)9(18)6-5-7(16)11(15)17-10(6)14/h5,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
RIMYSLDPFDGCRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(N=C1Cl)Cl)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















